N-Acetyl-D-cysteine
Overview
Description
N-Acetyl-D-cysteine (NAC) is a metabolite found in or produced by Saccharomyces cerevisiae . It is widely known as an antidote to acetaminophen overdose and is now emerging as treatment of vascular and nonvascular neurological disorders . NAC as a precursor to the antioxidant glutathione modulates glutamatergic, neurotrophic, and inflammatory pathways .
Synthesis Analysis
The synthesis of N-acetylcysteine has been characterized through various methods such as Elemental analysis, Proton Nuclear Magnetic Resonance (1H NMR), High Performance Liquid Chromatography (HPLC), Fourier Transform Infrared Spectroscopy (FT-IR), and melting point analyses . The preparation of some anilides, esters and amides of N-acetyl and N,S-diacetyl-cysteine is also described .
Molecular Structure Analysis
The molecular formula of N-Acetyl-D-cysteine is C5H9NO3S . Its chemical structure is formed by the sulfhydryl functional group (–SH) plus an acetyl group (–COCH3) linked to the amino group (NH2), which is responsible for its metabolic activities related to the direct and indirect antioxidant action and mucolytic action .
Chemical Reactions Analysis
N-acetylcysteine has been used in various chemical reactions. A reversed-phase liquid chromatography (LC) method with UV detection was developed and validated for the assay of N-acetylcysteine in granules and effervescent tablets . Nonthermal Plasma settings and NAC Treatments have also been studied .
Physical And Chemical Properties Analysis
The molecular weight of N-Acetyl-D-cysteine is 163.20 g/mol . More detailed physical and chemical properties can be found in various databases .
Scientific Research Applications
Antioxidant and Cytoprotective Properties
- NAC functions as a fast-acting antioxidant by triggering intracellular hydrogen sulfide and sulfane sulfur production, providing immediate antioxidative and cytoprotective effects (Ezeriņa et al., 2018).
- It exhibits antioxidant effects, protecting against lipid peroxidation and DNA damage induced by environmental stressors like methylmercury (Joshi et al., 2014).
Neuroprotective Effects
- NAC shows promise in therapies for neurodegenerative diseases like Parkinson’s and Alzheimer’s, offering neuroprotective potential and helping in the prevention of cognitive aging dementia (Tardiolo et al., 2018).
Lifespan Extension and Stress Resistance
- Dietary supplementation with NAC significantly extends both mean and maximum lifespan in Caenorhabditis elegans, also increasing resistance to oxidative stress, heat stress, and UV irradiation (Oh et al., 2015).
Impact on Reproductive Health
- NAC improves and normalizes spermatogenesis in the male reproductive system, functioning as a powerful antioxidant compound (Ghafarizadeh et al., 2020).
Applications in Chronic Diseases
- NAC has multifaceted activity in chronic obstructive pulmonary disease (COPD), acting as a mucolytic agent and also exhibiting anti-inflammatory and antioxidant effects (Calzetta et al., 2018).
Impact on Wound Healing
- NAC promotes angiogenesis and clearance of free oxygen radicals, thus improving wound healing, particularly in diabetic models (Aktunc et al., 2010).
Alleviation of Heavy Metal Stress
- NAC can alleviate heavy metal toxicity and improve growth in wheat seedlings exposed to heavy metals by inducing the phenolic pool and antioxidant defense system (Colak et al., 2019).
Other Biological Activities
- NAC has demonstrated beneficial effects in various areas, including oral health care, due to its anti-inflammatory, antimicrobial, anticarcinogenic, and antimutagenic properties (Pei et al., 2018).
Future Directions
NAC has potential therapeutic applications in various medical conditions. It is being evaluated in clinical trials for its efficacy in treating COVID-19 . It may also have therapeutic application in chronic valproate hepatotoxicity and acute pennyroyal or clove oil ingestion-induced hepatotoxicity . The use of N-acetylcysteine should be considered in a number of conditions as our population ages and levels of glutathione drop .
properties
IUPAC Name |
(2S)-2-acetamido-3-sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKSKIMOESPYIA-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180751 | |
Record name | N-Acetyl-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-cysteine | |
CAS RN |
26117-28-2, 616-91-1 | |
Record name | N-Acetyl-D-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26117-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-D-cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026117282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | acetylcysteine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetyl-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-D-cysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYL-D-CYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L305827QJJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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